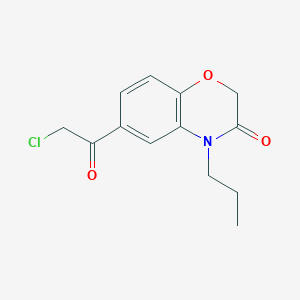

6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

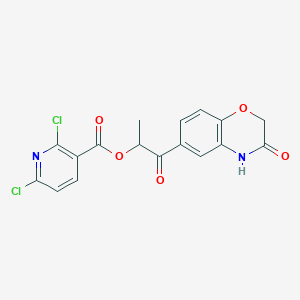

The compound “6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” belongs to the class of organic compounds known as benzoxazinones, which are characterized by a benzene fused to an oxazinone. Benzoxazinones are polycyclic aromatic compounds containing a benzene ring fused to an oxazine ring, which in turn is fused to a ketone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazinone core, with a propyl group attached at the 4-position and a chloroacetyl group attached at the 6-position .Chemical Reactions Analysis

Benzoxazinones, such as this compound, can undergo a variety of chemical reactions. For example, the carbonyl group in the oxazinone ring can be reduced, or the chloroacetyl group can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzoxazinone core and the substituents at the 4- and 6-positions. For example, the presence of the carbonyl group and the nitrogen in the oxazinone ring would likely make this compound a polar molecule .Scientific Research Applications

-

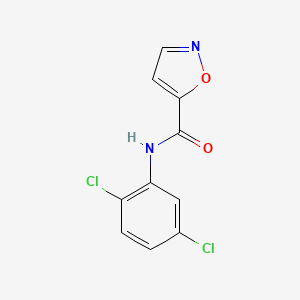

Antimicrobial and Antiproliferative Agents

- Field: Pharmacology

- Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and anticancer activities .

- Method: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Acetylation of Primary Amines and Amino Acids

- Field: Organic Chemistry

- Application: Acetyl chloride is used for the acetylation of primary amines and amino acids in brine solution .

- Method: The primary amine or amino acid (in acetone solution or neat substrate in case of water soluble amines) was added to brine containing sodium acetate for aromatic amines or sodium acetate along with triethyl amine for aliphatic amines. Then, 1.1 equivalents of acetyl chloride in acetone (1:1) was added drop-wise with stirring .

- Results: This methodology represents the first efficient use of acetyl chloride to acetylate amines in excellent yields in aqueous medium .

-

Production of Herbicides

- Field: Agricultural Chemistry

- Application: Chloroacetyl chloride is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor and butachlor .

- Method: The production process involves the reaction of chloroacetyl chloride with other compounds to produce the desired herbicide .

- Results: An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

-

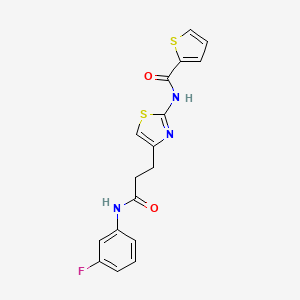

Synthesis of Bioactive Derivatives

- Field: Medicinal Chemistry

- Application: 2-Aminobenzothiazole derivatives, which have a structure similar to your compound, are synthesized for their bioactive properties .

- Method: One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

- Results: These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

Future Directions

properties

IUPAC Name |

6-(2-chloroacetyl)-4-propyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h3-4,6H,2,5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCHJQCOSGDHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-chloroacetyl)-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2358686.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)